5,5-Bis-1H-tetrazole diammonium salt
Overview
Description
5,5-Bis-1H-tetrazole diammonium salt is a chemical compound with the molecular formula C2H8N10 and a molecular weight of 172.15 g/mol. It is known for its unique tetrazole structure, which consists of two tetrazole rings connected by a single bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis-1H-tetrazole diammonium salt typically involves the reaction of dicyan with sodium azide and ammonium chloride in water as a reaction medium . The process can be summarized as follows:
Starting Materials: Dicyan, sodium azide, ammonium chloride, and water.
Reaction Conditions: The reaction is carried out in an aqueous medium, and the mixture is stirred to ensure complete dissolution of the reactants.
Isolation: The resulting this compound precipitates out of the solution and can be isolated by filtration.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the controlled addition of aqueous hydrogen peroxide to a solution containing hydrogen cyanide or sodium cyanide, sodium azide, and a catalytic amount of copper sulfate . The reaction mixture is then heated to facilitate the oxidation and cyclization reactions, leading to the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
5,5-Bis-1H-tetrazole diammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced tetrazole derivatives.
Substitution: The tetrazole rings in the compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized tetrazole derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
5,5-Bis-1H-tetrazole diammonium salt has a wide range of scientific research applications, including:
Energetic Materials: Due to its high nitrogen content, the compound is used in the synthesis of nitrogen-rich energetic materials.
Biochemical Research: The compound interacts with various enzymes, proteins, and biomolecules, forming complexes with metal ions.
Thermal Stability Studies: The compound’s thermal stability is of interest in the development of materials that can withstand high temperatures without decomposing.
Mechanism of Action
The mechanism of action of 5,5-Bis-1H-tetrazole diammonium salt involves the ring-opening reaction of the tetrazole rings. This reaction leads to the release of gaseous products such as hydrogen cyanide, hydrogen azide, and ammonia . The compound’s interactions with metal ions and other biomolecules also play a crucial role in its biochemical effects .
Comparison with Similar Compounds
Similar Compounds
5,5’-Bis(1H-tetrazolyl)amine monohydrate: This compound shares a similar tetrazole structure and is also used in energetic materials.
Di(1H-tetrazol-5-yl)methanone oxime: Another nitrogen-rich tetrazole compound with applications in energetic materials.
5,5’-(Hydrazonomethylene)bis(1H-tetrazole): Known for its excellent detonation velocities and thermal stability.
Uniqueness
5,5-Bis-1H-tetrazole diammonium salt stands out due to its high nitrogen content and versatility in various chemical reactions. Its ability to form stable complexes with metal ions and its applications in both energetic materials and biochemical research highlight its unique properties.
Properties
IUPAC Name |
azane;5-(2H-tetrazol-5-yl)-2H-tetrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N8.H3N/c3-1(4-8-7-3)2-5-9-10-6-2;/h(H,3,4,7,8)(H,5,6,9,10);1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOQUIPJXONQRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)C2=NNN=N2.N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3021-02-1 | |
Record name | 5,5′-Bi-2H-tetrazole, ammonium salt (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3021-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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